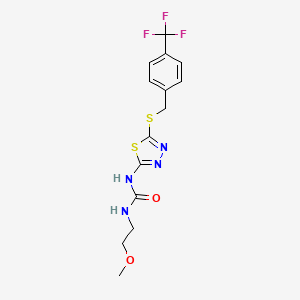

1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound with the molecular formula C14H15F3N4O2S2 and a molecular weight of 392.42 . It is intended for research use only.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazolyl urea core, a methoxyethyl group, and a trifluoromethylbenzylthio group .Scientific Research Applications

Synthesis and Structural Analysis

1,3,4-Thiadiazole ureas, including derivatives similar to the chemical , have been synthesized and characterized, revealing insights into their molecular structures and potential applications. Li et al. (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, indicating a viable approach for preparing such compounds efficiently. This method also proved superior in terms of reaction time when compared to conventional heating methods. Zhang et al. (2005) and Xin (2006) provided detailed crystallographic analyses of similar compounds, revealing their planar configurations and the presence of π–π stacking, indicating a stable crystalline structure that may have implications for the compound's physical properties and reactivity (Li & Chen, 2008), (Zhang et al., 2005), (Xin, 2006).

Biological Activity and Applications

Mechanism of Action

Target of Action

Compounds with a thiadiazole ring are known to have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea”. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O2S2/c1-23-7-6-18-11(22)19-12-20-21-13(25-12)24-8-9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-8H2,1H3,(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJRVDDEOVFONO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2627330.png)

![1-Cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2627331.png)

![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)

![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-3-methylbenzene](/img/structure/B2627336.png)

![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)

![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)

![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)